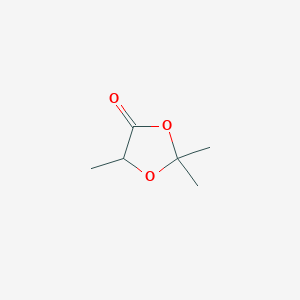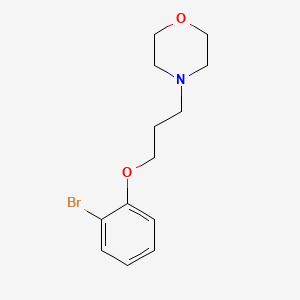
2,2,5-Trimethyl-1,3-dioxolan-4-one
描述
2,2,5-Trimethyl-1,3-dioxolan-4-one is an organic compound with the molecular formula C6H10O3. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
作用机制
Target of Action
2,2,5-Trimethyl-1,3-dioxolan-4-one is a chemical compound that primarily targets the process of polymerization . It is used as a monomer in the synthesis of isotactic poly(racemic lactic acid) [P(rac-LAA)] .
Mode of Action
The compound interacts with its targets through a two-step process: stereoselective ring-opening and deacetonation . This interaction results in the formation of a highly isotactic polymer, P(rac-LAA), from racemic this compound .
Biochemical Pathways
The affected pathway is the polymerization process of racemic this compound . The downstream effects include the formation of a highly isotactic polymer, P(rac-LAA), which has potential applications in various industries .
Pharmacokinetics
It has a molecular weight of 130.142 Da and a density of 1.0±0.1 g/cm³ . Its boiling point is 173.2±15.0 °C at 760 mmHg, and it has a vapor pressure of 1.3±0.3 mmHg at 25°C . These properties may influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of a highly isotactic polymer, P(rac-LAA) . This polymer has a moderate number-average molecular weight (Mn = 6,200), broad polydispersity (PDI = 2.20), and is semicrystalline with a melting temperature of 156 °C .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . It is stable under neutral or basic conditions and can even survive mildly acidic conditions .
生化分析
Biochemical Properties
2,2,5-Trimethyl-1,3-dioxolan-4-one plays a significant role in biochemical reactions, particularly in the context of polymerization. It has been studied for its ability to undergo stereoselective ring-opening and deacetonation polymerization, which is facilitated by homosalen–aluminum complexes . This compound interacts with various enzymes and proteins during these reactions, influencing the polymerization rates and the polydispersity of the resulting polymers. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with metal catalysts, which in turn affects the overall reaction kinetics and product characteristics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged changes in enzyme activity and gene expression, which can influence overall cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical processes without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity, while doses outside this range result in diminished or harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes involved in the synthesis and degradation of biomolecules. For example, this compound can modulate the levels of metabolites by affecting the rate of enzymatic reactions in which it participates
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as its solubility and affinity for specific transport proteins . This compound can accumulate in certain tissues, leading to localized effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The precise subcellular localization and its impact on the compound’s activity are areas of active research.
准备方法
Synthetic Routes and Reaction Conditions
2,2,5-Trimethyl-1,3-dioxolan-4-one can be synthesized through the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . Another method involves the stereoselective ring-opening polymerization of racemic this compound using achiral homosalen-aluminum catalysts .
Industrial Production Methods
Industrial production of this compound typically involves the thermal cracking of oligomers under metallic catalysis . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
化学反应分析
Types of Reactions
2,2,5-Trimethyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2,2,5-Trimethyl-1,3-dioxolan-4-one has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
2,2,4-Trimethyl-1,3-dioxolane: Similar in structure but differs in the position of the methyl groups.
2,2-Dimethyl-1,3-dioxolan-4-one: Lacks one methyl group compared to 2,2,5-trimethyl-1,3-dioxolan-4-one.
1,3-Dioxolane: A simpler structure with no methyl substitutions.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specific polymers and as a green solvent in industrial applications .
属性
IUPAC Name |
2,2,5-trimethyl-1,3-dioxolan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4-5(7)9-6(2,3)8-4/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGSKLATJCEJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(O1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-](/img/structure/B3136297.png)



![7,18-dicyclohexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3136330.png)








